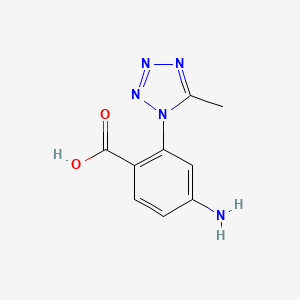
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a complex organic compound that features both an amino group and a tetrazole ring attached to a benzoic acid core
作用机制
Target of Action
Similar compounds have shown inhibitory activities against cancer cell lines , suggesting potential targets could be proteins or enzymes involved in cell proliferation or survival.
Mode of Action
Tetrazole derivatives are known to react with acidic materials and strong oxidizers . This suggests that the compound might interact with its targets through a mechanism involving proton transfer or redox reactions.
Biochemical Pathways
Given its potential anticancer activity , it might be involved in pathways related to cell cycle regulation, apoptosis, or DNA repair.
Pharmacokinetics
The compound’s molecular weight of 990946 suggests it could potentially be absorbed and distributed in the body
Result of Action
In vitro studies have indicated that some compounds similar to 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound might induce cell death or inhibit cell proliferation in these cells.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, its reactivity with acidic materials and strong oxidizers suggests that its action might be affected by the pH and redox conditions of its environment. Additionally, its stability could be influenced by factors such as temperature and light exposure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile compound, under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tetrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .
科学研究应用
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar Compounds
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: shares similarities with other tetrazole-containing compounds, such as 5-methyl-1H-tetrazole and 1H-tetrazole-5-amine.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 2-aminobenzoic acid also share structural similarities.
属性
IUPAC Name |
4-amino-2-(5-methyltetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJBANFFDGEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














